molecular formula C12H15N3O2S B2367707 ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate CAS No. 320423-20-9

ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate

Cat. No. B2367707
M. Wt: 265.33
InChI Key: JBXCUMMLHPRTFY-RMKNXTFCSA-N
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Description

“Ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate” is a chemical compound1. However, there is limited information available about this specific compound.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of “ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate”. However, cyanoacrylate derivatives are known to be important intermediate precursors for the synthesis of different heterocyclic derivatives2.



Molecular Structure Analysis

The molecular structure of “ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate” is not explicitly mentioned in the search results. However, similar compounds such as ethyl (E)-2-cyano-3-(3-methyl­thio­phen-2-yl)acrylate and ethyl (E)-2-cyano-3-(thio­phen-2-yl)acrylate have been reported2.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate” are not explicitly mentioned in the search results.


Scientific Research Applications

Polymer Synthesis and Modification

Ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate and related compounds have been studied for their use in polymer synthesis. For instance, Rössel et al. (2017) described the synthesis and characterization of poly(ethyl 2-(imidazol-1-yl)acrylate) (PEImA) using free radical polymerization. This polymer can be further modified into various polyelectrolytes, demonstrating versatility in polymer chemistry applications (Rössel et al., 2017).

Novel Synthesis Methods

In the realm of chemical synthesis, Latif et al. (2003) explored the use of similar compounds for the synthesis of polyfunctional pyrazolyl substituted and pyrazolofused pyridines. This research indicates the potential of such compounds in facilitating novel organic syntheses (Latif, E. A. E. Rady, & Döupp, 2003).

Reactions with Imidazole N-oxides

Mlostoń et al. (2012) investigated the reaction of 2‐unsubstituted 1H‐imidazole N-oxides with ethyl acrylate. Their findings contribute to the understanding of the reaction pathways and product formation involving imidazole compounds and acrylates, highlighting the chemical behavior of such structures (Mlostoń, Urbaniak, Wojciechowska, Linden, & Heimgartner, 2012).

Herbicidal Activities

Wang et al. (2004) synthesized a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates with demonstrated herbicidal activities. This suggests potential agricultural applications of ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate in the development of new herbicides (Wang, Li, Yong-hong Li, & Run-qiu Huang, 2004).

Pharmaceutical and Medicinal Chemistry

Research in pharmaceutical and medicinal chemistry has also been conducted using related compounds. Geyer et al. (2016) synthesized analogues of a compound similar to ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate, exploring their potential as agonists for the human histamine H4 receptor. Such research could lead to new developments in drug design and therapeutic agents (Geyer, Nordemann, Strasser, Wittmann, & Buschauer, 2016).

Electrochemical Analysis

Al-Owais (2022) conducted a voltammetric investigation of the electrooxidation of a cyano methyl acetate carbazole derivative, a compound structurally related to ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate. This study provides insights into the electrochemical properties of these compounds, which can be crucial in materials science and electrochemistry (Al-Owais, 2022).

Safety And Hazards

There is no specific safety and hazard information available for “ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate”.


Future Directions

There is no specific information available on the future directions of “ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate”.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, you may want to consult a specialist or conduct further research.


properties

IUPAC Name

ethyl (E)-2-cyano-3-(2-ethylsulfanyl-3-methylimidazol-4-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-4-17-11(16)9(7-13)6-10-8-14-12(15(10)3)18-5-2/h6,8H,4-5H2,1-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXCUMMLHPRTFY-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CN=C(N1C)SCC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CN=C(N1C)SCC)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate

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